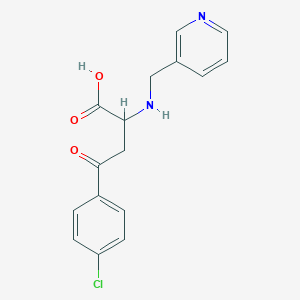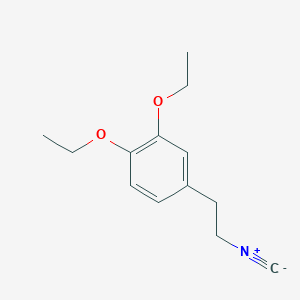
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid (2-BAMT) is an organic compound with a unique chemical structure. It is an aromatic polycyclic compound composed of two benzene rings connected by a methylene bridge and a thiazole ring. 2-BAMT is a member of the thiazole carboxylic acid family and is used in a variety of scientific research applications.
Mechanism of Action
The mechanism of action of 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase and dihydrofolate reductase. It is believed to bind to the active sites of these enzymes and prevent them from catalyzing the reactions they normally catalyze.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase activity in vitro and to reduce the levels of acetylcholine in the brain. It has also been shown to inhibit dihydrofolate reductase activity in vitro and to reduce the levels of folate in the body. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities in vitro.
Advantages and Limitations for Lab Experiments
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively low-cost compound that is readily available and has a relatively simple synthesis procedure. It is also a relatively stable compound that is not easily degraded by heat or light. However, it is important to note that this compound is a relatively new compound and there is currently limited information available on its safety and toxicity.
Future Directions
There are several potential future directions for research involving 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid. One potential direction is to further study its mechanism of action and to identify potential new therapeutic applications. Another potential direction is to study its potential toxicity and to develop safe and effective ways to use it in laboratory experiments. Additionally, further research could be conducted to explore its potential uses in the synthesis of other compounds, such as polymers, and its potential applications in the development of new drugs. Finally, further research could be conducted to explore its potential uses in the development of new materials and technologies.
Scientific Research Applications
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thiazolopyridines and thiazolopyrimidines. It has also been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme dihydrofolate reductase. It has also been used in the synthesis of various polymers, such as poly(this compound) and poly(this compound-co-ethylene glycol).
Properties
IUPAC Name |
2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHXFBQJGFQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)

![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)
![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
